molecular formula C11H13N3OS B12912257 4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole CAS No. 116850-71-6

4-Methyl-3-(4-methylphenyl)-5-(methylsulfinyl)-4H-1,2,4-triazole

Cat. No.: B12912257
CAS No.: 116850-71-6
M. Wt: 235.31 g/mol
InChI Key: ITHHMPLHGBBWAA-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole with an oxidizing agent to introduce the sulfinyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including catalyst selection and reaction time, is crucial for efficient production.

Types of Reactions:

    Oxidation: The methylsulfinyl group can undergo further oxidation to form a sulfone group.

    Reduction: The sulfinyl group can be reduced back to a thioether group.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4-Methyl-3-(methylsulfonyl)-5-(p-tolyl)-4H-1,2,4-triazole.

    Reduction: Formation of 4-Methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, potentially inhibiting their activity. The methylsulfinyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

  • 4-Methyl-3-(methylthio)-5-(p-tolyl)-4H-1,2,4-triazole
  • 4-Methyl-3-(methylsulfonyl)-5-(p-tolyl)-4H-1,2,4-triazole
  • 4-Methyl-3-(methylsulfinyl)-5-phenyl-4H-1,2,4-triazole

Comparison: 4-Methyl-3-(methylsulfinyl)-5-(p-tolyl)-4H-1,2,4-triazole is unique due to the presence of both a methylsulfinyl group and a p-tolyl group. This combination may confer distinct chemical properties, such as increased stability or enhanced biological activity, compared to similar compounds. The presence of the p-tolyl group can also influence the compound’s solubility and reactivity.

Properties

CAS No.

116850-71-6

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

4-methyl-3-(4-methylphenyl)-5-methylsulfinyl-1,2,4-triazole

InChI

InChI=1S/C11H13N3OS/c1-8-4-6-9(7-5-8)10-12-13-11(14(10)2)16(3)15/h4-7H,1-3H3

InChI Key

ITHHMPLHGBBWAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C)S(=O)C

Origin of Product

United States

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